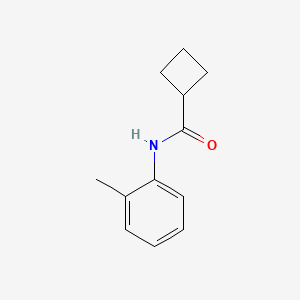
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It also shows anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been investigated for its potential use in agricultural chemistry as a fungicide and insecticide.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and inhibits the activity of COX-2, leading to a reduction in inflammation. It also induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have fungicidal and insecticidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its potential use in agriculture as a fungicide and insecticide. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Additionally, further research is needed to investigate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, this compound has potential applications in agriculture, and further research is needed to explore its use as a fungicide and insecticide.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the reaction of 4-nitrobenzaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. This method yields a high purity product with a good yield.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)10-5-1-8(2-6-10)11-7-18-12(14-11)13-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQQLZGPFMAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)



![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



